(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
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Description
5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (MOSA) is a synthetic compound that has been studied for its potential applications in science and medicine. MOSA is an organic molecule composed of a five-membered ring containing an oxygen, nitrogen, and sulfur atom connected to an acetic acid chain. It is a relatively new compound, having only been synthesized and studied in the last decade.
Scientific Research Applications
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- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Oxadiazoles have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .
- The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level as compared to the control drug glibenclamide .
- The compound 5-benzyl-1,3,4-oxadiazole-2-thiol also showed antidiabetic activity .
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- Oxadiazoles are of considerable importance in different fields such as material science .
- The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
- The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
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- Oxadiazoles have been used in the preparation of anticancer drugs .
- For example, the compound 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea showed anticancer activity against MCF-7 and HeLa cells .
- Another compound, N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, upregulated the expression of apoptotic proteins BAX and caspase 3 in breast cancer cells and downregulated anti-apoptotic BCL-2 protein expression, pro-survival protein Akt as well as estrogen receptor .
properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGEDAMVAUHEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389994 |
Source
|
Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
842965-64-4 |
Source
|
Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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